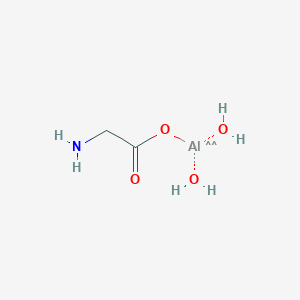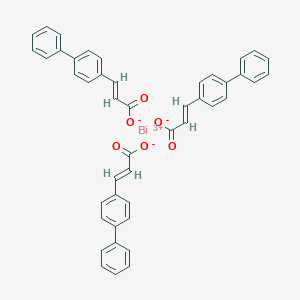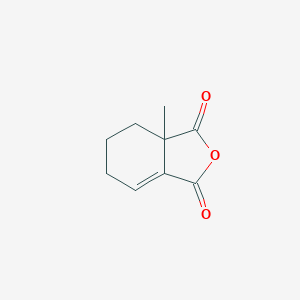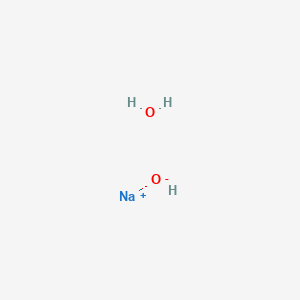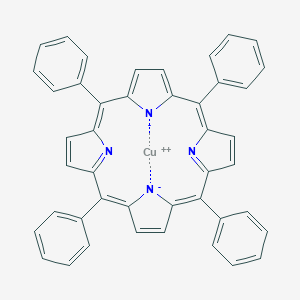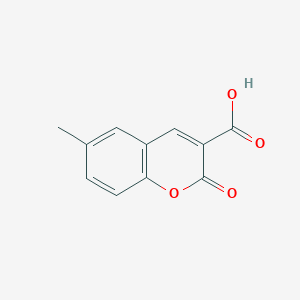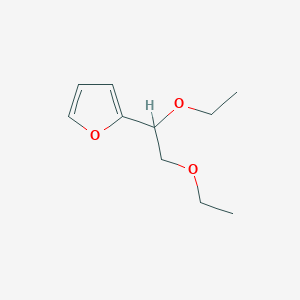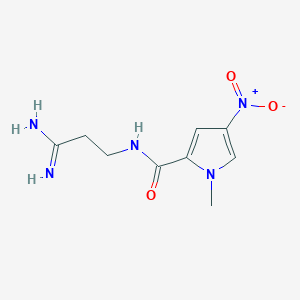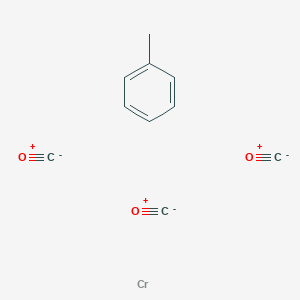
Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI)
Overview
Description
Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Cr(CO)3(η6-toluene) and is a stable organometallic compound that contains a chromium center bonded to three carbonyl ligands and a toluene molecule.
Mechanism of Action
The mechanism of action of Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) is not fully understood. However, it is believed that the compound interacts with DNA and inhibits the activity of enzymes involved in DNA replication and repair. This leads to cell death and may explain its potential anti-cancer activity.
Biochemical and Physiological Effects:
Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) has been shown to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. However, it can also have toxic effects on healthy cells and tissues, which limits its potential use as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) is its stability, which makes it easy to handle and store. It is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, its potential toxicity to healthy cells and tissues limits its use in certain types of experiments.
Future Directions
There are several potential future directions for research on Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI). One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use as a catalyst for organic synthesis reactions. Research in this area could lead to the development of new and more efficient synthetic methods. Finally, there is potential for the synthesis of other organometallic compounds based on the structure of Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI), which could have a range of applications in various fields of science.
In conclusion, Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) is a stable organometallic compound that has potential applications in various fields of science. Its potential use as a therapeutic agent and catalyst for organic synthesis reactions makes it an area of interest for future research. However, its potential toxicity to healthy cells and tissues limits its use in certain types of experiments. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) involves the reaction of chromium hexacarbonyl with toluene in the presence of a reducing agent such as sodium amalgam. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product.
Scientific Research Applications
Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) has been extensively studied for its potential applications in various fields of science. It has been used as a catalyst in organic synthesis reactions, as a precursor for the synthesis of other organometallic compounds, and as a potential anti-cancer agent.
properties
IUPAC Name |
carbon monoxide;chromium;toluene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.3CO.Cr/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXFCQUTYPQKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8CrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153034 | |
| Record name | Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12083-24-8 | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-methylbenzene]chromium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12083-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-toluene]chromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
